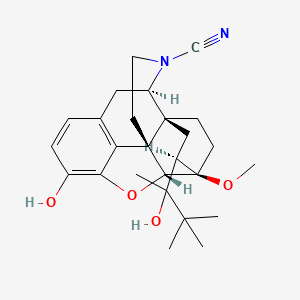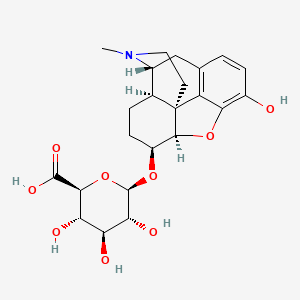
Dihydromorphine-6-Beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydromorphine-6-Beta-D-glucuronide is a metabolite of dihydromorphine, an opioid analgesic. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to dihydromorphine. It is known for its potent analgesic properties and is studied for its role in pain management and opioid receptor interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dihydromorphine-6-Beta-D-glucuronide involves the glucuronidation of dihydromorphine. This process typically requires the presence of uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of the glucuronic acid moiety to the C6 position of dihydromorphine . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using chromatographic techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydromorphine-6-Beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting the compound back to dihydromorphine and glucuronic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires acidic or enzymatic conditions. Enzymes such as beta-glucuronidase are commonly used to catalyze this reaction .
Major Products Formed: The major products formed from the hydrolysis of this compound are dihydromorphine and glucuronic acid .
Applications De Recherche Scientifique
Dihydromorphine-6-Beta-D-glucuronide has several applications in scientific research:
Mécanisme D'action
Dihydromorphine-6-Beta-D-glucuronide exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The compound’s interaction with these receptors results in the inhibition of pain signals and modulation of neurotransmitter release . The glucuronidation process enhances the compound’s solubility and facilitates its excretion from the body .
Comparaison Avec Des Composés Similaires
Morphine-6-glucuronide: Another glucuronide metabolite of morphine with potent analgesic properties.
Dihydrocodeine: A semi-synthetic opioid similar to dihydromorphine, used for pain relief.
Hydromorphone: A potent opioid analgesic, structurally similar to dihydromorphine.
Uniqueness: Dihydromorphine-6-Beta-D-glucuronide is unique due to its specific glucuronidation at the C6 position, which significantly influences its pharmacokinetics and pharmacodynamics. This modification enhances its analgesic potency and alters its interaction with opioid receptors compared to its parent compound, dihydromorphine .
Propriétés
Numéro CAS |
70001-26-2 |
|---|---|
Formule moléculaire |
C23H29NO9 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2,4,10-11,13,15-17,19-20,22,25-28H,3,5-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1 |
Clé InChI |
DSUSABDLTYJUKQ-GAROZEBRSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)

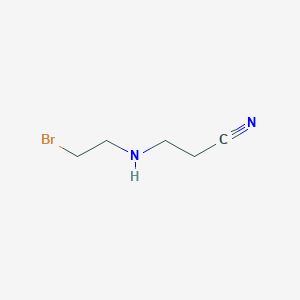
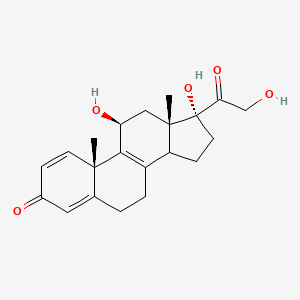
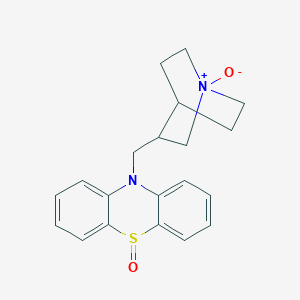
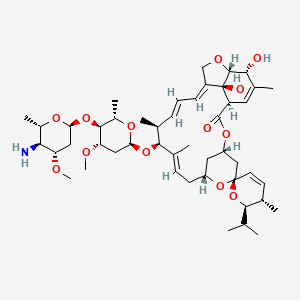
![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)

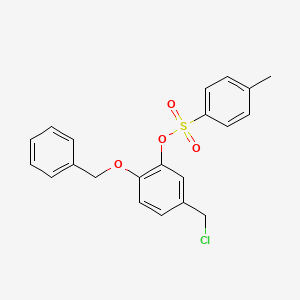
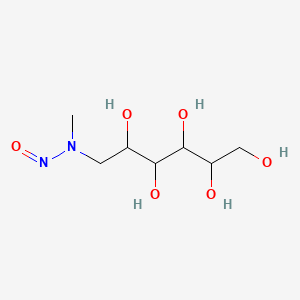
![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
